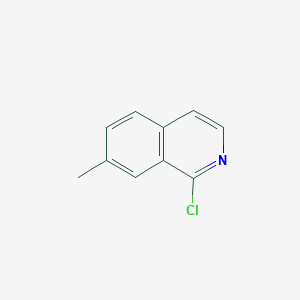

1-Chloro-7-methylisoquinoline

描述

Significance of Isoquinoline (B145761) Scaffolds in Contemporary Chemical and Biological Sciences

The isoquinoline scaffold is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds, including many natural alkaloids like papaverine. Derivatives containing this scaffold have been a focal point of therapeutic research owing to their extensive range of biological activities. These compounds have shown potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, neuroprotective, and analgesic agents. ontosight.ai

The structural diversity of isoquinoline-based molecules allows for the fine-tuning of their biological and pharmacological properties. cymitquimica.com This versatility has made them attractive targets for synthetic organic chemists who are continually developing efficient methods for their construction. The significance of the isoquinoline framework is underscored by the fact that at least 38 drugs based on this structure are in clinical use or trials for a wide spectrum of diseases.

Rationale for Focused Research on 1-Chloro-7-methylisoquinoline Derivatives

The focused research on this compound stems from its role as a versatile chemical building block. The presence of a chlorine atom at the C1 position provides a reactive site for nucleophilic substitution reactions. ontosight.ai This allows for the introduction of various functional groups, enabling the synthesis of a diverse library of isoquinoline derivatives.

The methyl group at the C7 position can also be chemically modified, for instance, through oxidation to a carboxylic acid. ontosight.ai This dual functionality at two distinct positions on the isoquinoline core offers a strategic advantage for creating complex molecular architectures. Researchers utilize this compound as an intermediate in the development of novel pharmaceuticals and agrochemicals. ontosight.ai The exploration of derivatives from this starting material is driven by the quest for compounds with enhanced or novel biological activities. ontosight.ai For example, studies have shown that substitutions at different positions of the isoquinoline core can significantly influence the resulting compound's therapeutic properties. ontosight.ai

Evolution of Isoquinoline Chemistry and its Relevance to this compound

The journey of isoquinoline chemistry began in 1885 with its first isolation from coal tar. ontosight.ai This discovery laid the groundwork for extensive investigation into isoquinoline and its derivatives. ontosight.ai Early synthetic methods, such as the Bischler-Napieralski reaction and the Pomeranz–Fritsch reaction, were pivotal in the ability to create these structures in the laboratory.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-7-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-2-3-8-4-5-12-10(11)9(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQJSTRRHBTMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623863 | |

| Record name | 1-Chloro-7-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24188-80-5 | |

| Record name | 1-Chloro-7-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 7 Methylisoquinoline and Its Structural Analogues

Classical Routes to the Isoquinoline (B145761) Nucleus and their Adaptations for 1-Chloro-7-methylisoquinoline Precursors

Traditional methods for constructing the isoquinoline scaffold, such as the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions, provide the foundational frameworks for synthesizing precursors to this compound. These methods typically build the bicyclic ring system, which can then be further modified to achieve the desired substitution pattern.

Bischler-Napieralski Cyclodehydration in the Synthesis of this compound Scaffolds

The Bischler-Napieralski reaction is a widely utilized method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides in acidic conditions. nrochemistry.comwikipedia.org This reaction is an electrophilic aromatic substitution that typically employs dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comorganic-chemistry.org

For the synthesis of a this compound precursor, the process would begin with a suitably substituted β-phenylethylamide, specifically N-[2-(4-methylphenyl)ethyl]formamide. The key steps are:

Amide Formation : 4-Methylphenethylamine is acylated to form the corresponding amide.

Cyclization : The amide undergoes cyclization in the presence of a condensing agent such as POCl₃. This step forms a 3,4-dihydro-7-methylisoquinoline intermediate. organic-chemistry.org The reaction is most effective when the aromatic ring contains electron-donating groups, such as the methyl group at the para position, which facilitates the electrophilic substitution. nrochemistry.comjk-sci.com

Aromatization and Chlorination : The resulting 3,4-dihydro-7-methylisoquinoline can be aromatized to 7-methylisoquinoline (B1584925). The use of POCl₃ as the cyclizing agent can also introduce a chlorine atom at the 1-position, directly yielding 1-chloro-7-methyl-3,4-dihydroisoquinoline, which can then be oxidized to the final product.

Two potential mechanistic pathways are generally considered for this reaction: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. nrochemistry.comwikipedia.org The prevailing mechanism can be influenced by the specific reaction conditions. nrochemistry.com Microwave-assisted Bischler-Napieralski reactions have been shown to significantly reduce reaction times and improve yields. organic-chemistry.org

Table 1: Reagents and Conditions in Bischler-Napieralski Reactions

| Reagent | Conditions | Product Type |

|---|---|---|

| POCl₃ | Refluxing acidic conditions | 3,4-Dihydroisoquinolines |

| P₂O₅ in refluxing POCl₃ | High temperature | Effective for less activated rings |

| Tf₂O, PPA | Used with phenethylcarbamates | 3,4-Dihydroisoquinolines |

Pomeranz-Fritsch Reactions for Substituted Isoquinolines

The Pomeranz-Fritsch reaction provides another classical route to the isoquinoline nucleus via the acid-catalyzed cyclization of a benzalaminoacetal. drugfuture.comorganicreactions.org This method is valuable for creating isoquinolines with substitution patterns that may be difficult to obtain through other means. organicreactions.orgresearchgate.net The reaction, first reported independently by Pomeranz and Fritsch in 1893, involves two main stages. drugfuture.comthermofisher.com

To prepare a 7-methylisoquinoline precursor, the synthesis would proceed as follows:

Benzalaminoacetal Formation : 4-Methylbenzaldehyde is condensed with 2,2-diethoxyethylamine (B48651) (or a similar aminoacetal) to form the corresponding Schiff base, a benzalaminoacetal. chemistry-reaction.com

Acid-Catalyzed Cyclization : The intermediate is then treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization and subsequent aromatization, yielding 7-methylisoquinoline. thermofisher.comchemistry-reaction.com

A significant modification, the Schlittler-Müller modification, involves condensing a benzylamine (B48309) with glyoxal (B1671930) hemiacetal, which can also be adapted for substituted isoquinolines. thermofisher.com The yields of the Pomeranz-Fritsch reaction can vary widely depending on the substrates and conditions used. organicreactions.orgresearchgate.net

Pictet-Spengler Approaches in the Formation of Isoquinoline Rings

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure, to form a tetrahydroisoquinoline. name-reaction.comwikipedia.org Discovered in 1911, this reaction is essentially a special case of the Mannich reaction. wikipedia.org

For a pathway toward this compound, the starting materials would be 2-(4-methylphenyl)ethylamine and an aldehyde, typically formaldehyde (B43269) or its equivalent.

Iminium Ion Formation : The reaction begins with the formation of an iminium ion from the condensation of the amine and the aldehyde under acidic conditions. wikipedia.org

Cyclization : The electron-rich aromatic ring then attacks the electrophilic iminium ion in an intramolecular electrophilic substitution to form the cyclized product. name-reaction.comquimicaorganica.org

Aromatization and Chlorination : The resulting 7-methyl-1,2,3,4-tetrahydroisoquinoline (B1282589) must be oxidized (dehydrogenated) to form 7-methylisoquinoline. This can be achieved using various oxidizing agents, such as palladium on carbon (Pd/C). organic-chemistry.org The final step would be the chlorination at the C1 position.

While the classical Pictet-Spengler reaction requires heating in an acid catalyst, modern variations can proceed under milder conditions and even without an acid catalyst in some cases. wikipedia.org This method is a cornerstone in the synthesis of many alkaloids and related compounds. arkat-usa.org

Modern Catalytic Strategies for the Synthesis of this compound and Derivatives

Contemporary synthetic chemistry offers powerful catalytic methods that provide more efficient and selective routes to complex molecules like this compound. These include C-H activation and palladium-catalyzed cross-coupling reactions, which allow for direct functionalization and the construction of polysubstituted heterocyclic systems.

Metal-Catalyzed C-H Activation and Annulation Cascades for Polysubstituted Isoquinolines

Transition-metal-catalyzed C-H bond activation has emerged as a step-economical strategy for synthesizing complex organic molecules from simple precursors. acs.org This approach avoids the need for pre-functionalized starting materials, offering a more direct route to target structures. nih.gov Metals such as palladium, rhodium, and ruthenium are frequently used to catalyze these transformations, which often involve a directing group to ensure high regioselectivity. mdpi.comresearchgate.net

In the context of isoquinoline synthesis, C-H activation/annulation cascades can construct the heterocyclic core in a single operation. A plausible pathway could involve the reaction of a substituted benzamide (B126) with an alkyne or alkene. mdpi.com

Directed C-H Activation : A directing group on the starting arene (e.g., an N-methoxybenzamide) coordinates to the metal catalyst, positioning it to selectively cleave a specific C-H bond and form a metallacycle intermediate. mdpi.com

Annulation : This intermediate then reacts with a coupling partner, such as an alkyne, through migratory insertion.

Reductive Elimination : The final step is a reductive elimination that releases the polysubstituted isoquinoline product and regenerates the active catalyst.

This strategy allows for the synthesis of a wide range of substituted isoquinolines under relatively mild conditions and with high functional group tolerance. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Isoquinoline Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgyoutube.com Reactions like the Suzuki, Heck, and Stille couplings are widely used to functionalize heterocyclic scaffolds. nobelprize.orgnih.gov

A highly effective strategy for synthesizing this compound would involve the selective functionalization of a dihalogenated isoquinoline precursor. For example, one could start with 1,7-dichloroisoquinoline. The differential reactivity of the chlorine atoms at the C1 and C7 positions can be exploited to achieve selective functionalization.

Selective Cross-Coupling : A palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with methylboronic acid or a Stille coupling with trimethylstannane, could be performed. Under carefully controlled conditions, the more reactive C7-Cl bond might undergo coupling while leaving the C1-Cl bond intact.

Catalytic Cycle : The mechanism involves an oxidative addition of the chloro-isoquinoline to a Pd(0) complex, followed by transmetalation with the organometallic methylating agent, and finally, reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. nobelprize.org

This approach offers a modular and highly versatile route for introducing a variety of substituents onto the isoquinoline core with high precision. nih.govmdpi.com

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

| Reaction Name | Organometallic Reagent | Key Features |

|---|---|---|

| Suzuki Coupling | Organoboron compounds (e.g., R-B(OH)₂) | Mild conditions, non-toxic boron reagents |

| Stille Coupling | Organotin compounds (e.g., R-Sn(Alkyl)₃) | Tolerant of many functional groups |

| Heck Coupling | Alkenes | Forms C-C bonds with alkenes |

Rhodium(III)-Catalyzed Cyclizations to Access Isoquinoline Frameworks

Rhodium(III)-catalyzed reactions have emerged as a powerful tool for the synthesis of isoquinoline derivatives. These methods often proceed through C-H activation and subsequent annulation or cyclization pathways, offering high efficiency and atom economy.

One notable approach involves the cascade C-H activation/cyclization of benzimidates with allyl carbonates, providing access to the isoquinoline skeleton. rsc.org This method utilizes allyl carbonates as a versatile C2 synthon and can be completed within a short reaction time. rsc.org Another strategy employs the cross-coupling/cyclization of benzhydroxamic acids with alkynes, which proceeds without the need for an external oxidant. acs.org Mechanistic studies of this reaction highlight the role of the N-O bond in facilitating C-N bond formation and catalyst turnover. acs.org

Furthermore, rhodium(III)-catalyzed dehydrative C-C and C-N coupling between oximines and alkynes presents a pathway to multisubstituted isoquinolines. thieme-connect.com This reaction involves a directed C-H activation of the oxime followed by a formal [4+2] cycloaddition with the alkyne, proceeding under mild conditions to afford 1,3,4-trisubstituted isoquinolines in moderate to good yields. thieme-connect.com The synthesis of isoquinolines through Rh(III)-catalyzed C-H activation and subsequent intramolecular cyclization has also been demonstrated using diazodiesters or diazoketoesters as a C2 source. researchgate.net

The versatility of rhodium catalysis is further exemplified by the oxidative annulation of isoquinolones with allyl alcohols, leading to the formation of isoindolo[2,1-b]isoquinolin-5(7H)-ones. rsc.org This protocol is characterized by its high atom economy and tolerance of a broad range of functional groups. rsc.org

| Catalyst | Reactants | Product Type | Key Features |

| Rh(III) | Benzimidates and Allyl Carbonates | Isoquinoline derivatives | Cascade C-H activation/cyclization; Rapid reaction. rsc.org |

| Rh(III) | Benzhydroxamic Acid and Alkynes | Isoquinolone motif | External-oxidant-free; Regioselective C-H cleavage and alkyne insertion. acs.org |

| Rh(III) | Oximines and Alkynes | 1,3,4-Trisubstituted isoquinolines | Dehydrative C-C and C-N coupling; Mild conditions. thieme-connect.com |

| Rh(III) | Benzimidates and Diazodiesters/Diazoketoesters | Highly substituted isoquinolines | Tandem C-C and C-N bond formation. researchgate.net |

| Rh(III) | Isoquinolones and Allyl Alcohols | Isoindolo[2,1-b]isoquinolin-5(7H)-ones | Direct C-H oxidative annulation; High atom economy. rsc.org |

Iron-Catalyzed Multicomponent Reactions for Substituted Quinoline (B57606) Synthesis

Iron-catalyzed multicomponent reactions provide an economical and environmentally friendly approach to the synthesis of substituted quinolines, which are structural isomers of isoquinolines. These methods often utilize inexpensive and abundant iron catalysts.

A notable example is the iron(III)-catalyzed three-component coupling reaction of aldehydes, amines, and styrenes to produce 2,4-disubstituted quinolines. chemistryviews.orgresearchgate.net This reaction is characterized by its broad substrate scope, the use of inexpensive FeCl3 as a catalyst, and oxygen as the oxidant, with no hazardous byproducts. chemistryviews.org Mechanistic studies suggest that the reaction may proceed through an electrophilic aromatic substitution (SEAr) type cyclization. chemistryviews.org

Iron catalysis has also been employed in the synthesis of β-quinoline allylic sulfones through a multicomponent reaction. researchgate.net The proposed mechanism involves an initial Knoevenagel condensation between an ethyl acetoacetate (B1235776) and an aromatic aldehyde, activated by the Lewis acidic Fe3+ catalyst. researchgate.net Furthermore, various metal-mediated multicomponent reactions of aldehydes, amines, and alkynes have been developed for the synthesis of quinoline derivatives, with some methods utilizing FeCl3 as the catalyst. rsc.org The use of nanocatalysts, including iron-based ones, has also been explored for one-pot quinoline synthesis protocols to improve catalyst recovery and yield. acs.org

| Catalyst | Reactants | Product Type | Key Features |

| FeCl3 | Aldehydes, Amines, Styrenes | 2,4-Disubstituted quinolines | Inexpensive catalyst; Oxygen as oxidant; Environmentally friendly. chemistryviews.orgresearchgate.net |

| FeCl3 | Ethyl Acetoacetate, Aromatic Aldehyde, etc. | β-Quinoline allylic sulfones | Multicomponent reaction; Knoevenagel condensation intermediate. researchgate.net |

| TsOH (in water) | Aromatic Aldehydes, Amines, Ferrocenylacetylene | 4-Ferrocenylquinoline derivatives | Green synthesis; Minimizes metal catalyst and organic solvent use. rsc.org |

| Iron-based nanocatalysts | Various | Substituted quinolines | Recyclable catalysts; One-pot protocols. acs.org |

Advanced and Expedient Protocols for this compound Synthesis

Recent advancements in synthetic organic chemistry have led to the development of more efficient and versatile methods for the synthesis of specifically substituted isoquinolines like this compound. These protocols often focus on one-pot procedures, microwave assistance, regioselective functionalization, and photochemical approaches to enhance synthetic efficiency and control.

One-Pot Multistep Synthesis Strategies for Isoquinoline Adducts

One-pot multistep syntheses are highly desirable as they reduce the need for purification of intermediates, saving time and resources. Several such strategies have been developed for constructing the isoquinoline core and its derivatives.

For instance, a one-pot microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles has been reported. rsc.org This method allows for the preparation of structurally diverse isoquinolines with substituents at various positions. rsc.org Another approach involves the visible-light-mediated one-pot synthesis of spiro[indole-isoquinolines]. beilstein-journals.orgnih.gov This catalyst-free method proceeds through the generation of a reactive iminium species, followed by a three-component Ugi-type reaction and subsequent cyclization. beilstein-journals.orgnih.gov

Domino reactions also provide an efficient route to isoquinoline adducts. A one-step domino approach for the synthesis of imidazo[2,1-a]isoquinoline (B1217647) involves a Sonogashira coupling followed by intramolecular N-H addition to a C-C triple bond. nih.gov Additionally, a facile one-pot synthesis of 1-arylisoquinolines has been developed, proceeding through the formation of an iminium ion intermediate, cyclization, and dehydrogenative aromatization. nih.gov

| Method | Reactants | Product Type | Key Features |

| Microwave-assisted one-pot | N-Fluoroalkylated 1,2,3-triazoles | 1-Fluoroalkyl-3-fluoroisoquinolines | Efficient; Wide scope. rsc.org |

| Visible-light-mediated one-pot | N-Aryl tertiary amines, Isocyanides, Anilines | Spiro[indole-isoquinolines] | Catalyst-free; Multistep process. beilstein-journals.orgnih.gov |

| One-step domino approach | Bromophenyl benzimidazole (B57391), Copper acetylide | Imidazo[2,1-a]isoquinoline | Sonogashira coupling followed by intramolecular cyclization. nih.gov |

| Facile one-pot synthesis | Aryl aldehyde, Hydroxylamine, Aryl acetic acid | 1-Arylisoquinolines | Iminium ion intermediate formation and cyclization. nih.gov |

Microwave-Assisted Synthetic Approaches to Halogenated Isoquinolines

Microwave-assisted organic synthesis has gained prominence as a powerful tool for accelerating chemical reactions. youtube.com This technique often leads to shorter reaction times, higher yields, and improved selectivity compared to conventional heating methods. mdpi.com

The application of microwave irradiation has been successfully employed in the synthesis of various heterocyclic compounds, including quinoline, isoquinoline, quinoxaline, and quinazoline (B50416) derivatives. nih.govresearchgate.net Specifically, microwave-assisted methods have been developed for the synthesis of halogenated isoquinolines. For example, a one-pot microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines has been demonstrated. rsc.org This efficient protocol allows for the rapid construction of these fluorinated isoquinoline derivatives. rsc.org The use of microwave heating can also be beneficial in heterocyclization, arylation, and coupling reactions to produce building blocks for medicinal chemistry. youtube.com

Regioselective Chlorination and Methylation Techniques

The introduction of chloro and methyl groups at specific positions on the isoquinoline ring is crucial for the synthesis of this compound. Regioselective functionalization techniques are therefore of high importance.

A novel method for the regioselective C2-chlorination of isoquinoline N-oxides has been developed using PPh3/Cl3CCN as the chlorinating agent. researchgate.netresearchgate.net This reaction proceeds efficiently and selectively across a broad range of substrates with excellent functional group tolerance. researchgate.netresearchgate.net Another approach utilizes the Vilsmeier reagent, generated in situ, for the regioselective halogenation of fused heterocyclic N-oxides, including isoquinolines. researchgate.net

For methylation, photochemical methods have been shown to be effective. For instance, challenging Minisci N-heterocycle methylation reactions, including on isoquinoline, can be achieved through a photocatalytic protocol. acs.org Additionally, HAT-promoted hydrosilylation offers a method for the regioselective functionalization of isoquinolines, which could be a precursor step to methylation. nih.gov The palladium-catalyzed annulation reaction of fluoroalkylated alkynes with 2-iodobenzylidenamines provides a regioselective one-step synthesis of 4-fluoroalkylated isoquinolines. nih.gov

| Functionalization | Reagents/Method | Position | Key Features |

| Chlorination | PPh3/Cl3CCN on N-oxide | C2 | Highly regioselective; Good functional group tolerance. researchgate.netresearchgate.net |

| Halogenation | Vilsmeier reagent on N-oxide | - | In situ reagent generation; Broad substrate scope. researchgate.net |

| Methylation | Photocatalysis | Designated positions | Minisci-type reaction. acs.org |

| Fluoroalkylation | Pd-catalyzed annulation | C4 | Regioselective one-step synthesis. nih.gov |

Photochemical Routes to Isoquinoline Derivatives

Photochemical methods offer a mild and often highly selective alternative to traditional thermal reactions for the synthesis and functionalization of heterocyclic compounds.

Visible light-mediated C-H hydroxyalkylation of isoquinolines has been achieved via a radical pathway. nih.govresearchgate.netnih.gov This process utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals without the need for an external oxidant. nih.govresearchgate.netnih.gov This approach departs from the classical Minisci-type reaction and allows for the introduction of hydroxyalkyl groups. nih.govresearchgate.netnih.gov

A controlled photochemical synthesis of substituted isoquinoline-1,3,4(2H)-triones has been reported, proceeding through a metal-free photoredox-catalyzed amidyl N-centered radical addition to a C-C triple bond. acs.org Furthermore, an aromatic ketone-catalyzed photochemical synthesis has been developed to produce imidazo-isoquinolinone derivatives via a decarboxylative radical addition/cyclization strategy. acs.org This method is noted for its tolerance of a wide range of functional groups. acs.org

| Method | Reactants/Catalyst | Product Type | Key Features |

| Visible light-mediated C-H hydroxyalkylation | 4-Acyl-1,4-dihydropyridines | Hydroxyalkylated isoquinolines | Radical pathway; No external oxidant. nih.govresearchgate.netnih.gov |

| Metal-free photoredox catalysis | o-Alkynylated benzamides | Substituted isoquinoline-1,3,4(2H)-triones | Amidyl radical cyclization cascade. acs.org |

| Aromatic ketone-catalyzed photochemistry | - | Imidazo-isoquinolinone derivatives | Decarboxylative radical addition/cyclization. acs.org |

Optimization of Synthetic Pathways and Reaction Conditions for this compound Production

The efficient synthesis of this compound is contingent upon the careful optimization of reaction conditions for the key steps involved in its probable synthetic route. While literature specifically detailing the optimization of this exact compound's production is limited, a robust understanding can be derived from extensive research on the synthesis of analogous substituted isoquinolines. The primary pathway involves the construction of the 7-methylisoquinoline core, typically via a Bischler-Napieralski reaction, followed by the conversion of a 7-methylisoquinolin-1(2H)-one intermediate to the final 1-chloro product using a chlorinating agent.

Optimization efforts focus on maximizing yield, minimizing reaction times, and reducing the formation of byproducts by adjusting parameters such as condensing agents, solvents, temperature, and the use of modern techniques like microwave irradiation.

Optimization of Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a foundational method for synthesizing the dihydroisoquinoline core, which can be subsequently aromatized. jk-sci.compharmaguideline.com This intramolecular cyclization of a β-phenylethylamide is sensitive to several factors. acs.orgnrochemistry.com

Condensing Agents: The choice of condensing agent is critical for driving the cyclodehydration. Phosphorus oxychloride (POCl₃) is widely used, but other reagents like phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (B1165640) (Tf₂O) are also employed. jk-sci.comnrochemistry.comorganic-chemistry.org For aromatic rings that lack strong electron-donating groups, more forceful conditions, such as using P₂O₅ in refluxing POCl₃, have proven to be most effective. jk-sci.com A modified procedure using oxalyl chloride can prevent common side reactions like the retro-Ritter elimination by forming an N-acyliminium intermediate. organic-chemistry.orgorganic-chemistry.org

Solvents and Temperature: The reaction is typically performed in solvents like toluene (B28343) or xylene at reflux temperatures. organic-chemistry.org However, research has shown that solvent choice can significantly influence the reaction's efficiency and even the nature of the product. For instance, using an ionic liquid such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6) has been demonstrated to be an effective medium, in some cases allowing for the direct isolation of the isoquinolinium salt. researchgate.net

Microwave-Assisted Synthesis: A significant advancement in optimizing the Bischler-Napieralski reaction is the use of microwave-assisted synthesis. organic-chemistry.org This technique dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating methods. acs.orgnih.gov

| Parameter | Condition/Reagent | Effect on Reaction | Reference |

|---|---|---|---|

| Condensing Agent | POCl₃ | Standard, effective for activated aromatic rings. | organic-chemistry.org |

| P₂O₅ in POCl₃ | More powerful; effective for less-activated rings. | jk-sci.com | |

| Tf₂O / 2-chloropyridine | Mild activation, allows for short reaction times. | organic-chemistry.org | |

| Solvent | Toluene / Xylene | Conventional high-boiling solvents for reflux conditions. | organic-chemistry.org |

| Acetonitrile (B52724) | Can be used as a solvent to suppress retro-Ritter side reactions. | organic-chemistry.org | |

| Ionic Liquids (e.g., [bmim]PF6) | Acts as an environmentally benign solvent; can lead to direct isolation of product salts. | researchgate.net | |

| Heating Method | Conventional Reflux | Standard method, often requires several hours. | organic-chemistry.org |

| Microwave Irradiation | Dramatically reduces reaction time (minutes); often improves yield and purity. | organic-chemistry.org |

Optimization of the Chlorination of the Isoquinolinone Intermediate

The final step in the synthesis of this compound is the conversion of the corresponding lactam, 7-methylisoquinolin-1(2H)-one. This transformation is most commonly achieved using phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and often the solvent. researchgate.net

Reaction Temperature and Control: Studies on analogous heterocyclic systems, such as quinazolones, have revealed that the chlorination process with POCl₃ occurs in distinct stages that can be controlled by temperature. nih.gov An initial, lower-temperature phosphorylation step occurs readily below 25 °C in the presence of a base. Subsequent heating to a higher temperature (70–90 °C) is then required to cleanly convert the phosphorylated intermediate into the final chloro-product. nih.gov This two-stage temperature control can be a key optimization strategy to suppress the formation of pseudodimers and other impurities. nih.gov

Reagent Stoichiometry and Additives: A minimum of one molar equivalent of POCl₃ is necessary for efficient conversion. nih.gov In practice, POCl₃ is often used in large excess, serving as the reaction medium. chemicalbook.com For substrates that are difficult to chlorinate, the reactivity of the system can be enhanced by adding phosphorus pentachloride (PCl₅) to the POCl₃, creating a more potent chlorinating mixture.

Workup Procedure: The quenching of the reaction is a critical step for both safety and yield. The highly reactive excess POCl₃ must be carefully neutralized, typically by slowly pouring the reaction mixture into ice water. chemicalbook.com Incomplete hydrolysis can leave behind energetic metastable intermediates, making the confirmation of a complete quench essential for process safety. acs.org

| Parameter | Condition/Reagent | Effect on Reaction | Reference |

|---|---|---|---|

| Chlorinating Agent | POCl₃ | Standard reagent, often used in excess as a solvent. | chemicalbook.com |

| POCl₃ / PCl₅ | More robust/potent chlorinating system for less reactive substrates. | ||

| Temperature | Reflux (e.g., 105 °C) | Common condition for driving the reaction to completion. | chemicalbook.com |

| Staged Temperature (<25 °C then 70-90 °C) | Allows separation of phosphorylation and chlorination steps, potentially improving purity. | nih.gov | |

| Reaction Time | Several hours to overnight | Typical for conventional heating methods. | chemicalbook.com |

| Minutes | Achievable with microwave irradiation. | asianpubs.orgresearchgate.net | |

| Workup | Quenching with ice water | Standard but critical procedure to safely neutralize excess POCl₃ and isolate the product. | chemicalbook.com |

Reactivity and Chemical Transformations of 1 Chloro 7 Methylisoquinoline

Nucleophilic Aromatic Substitution Reactions of the Chloro Group at Position 1

The chlorine atom at the C-1 position of the isoquinoline (B145761) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a consequence of the electron-deficient nature of the pyridine (B92270) ring, which is further enhanced by the electronegative nitrogen atom. Nucleophilic attack at C-1 is favored because the negative charge in the resulting Meisenheimer-like intermediate can be effectively stabilized by delocalization onto the nitrogen atom. quora.com

A variety of nucleophiles can displace the chloride ion, leading to a diverse range of 1-substituted-7-methylisoquinoline derivatives. Common nucleophiles include alkoxides, thiolates, amines, and carbanions. The reaction conditions for these substitutions can vary depending on the nucleophilicity of the attacking species and may sometimes require elevated temperatures or the use of a base to facilitate the reaction.

| Nucleophile | Product Type | General Reaction Conditions |

| Alkoxides (RO⁻) | 1-Alkoxy-7-methylisoquinolines | Alcohol, Base (e.g., NaH, K₂CO₃) |

| Thiolates (RS⁻) | 1-Alkylthio-7-methylisoquinolines | Thiol, Base (e.g., NaH, Et₃N) |

| Amines (RNH₂) | 1-Amino-7-methylisoquinolines | Amine, often neat or in a polar solvent, sometimes with heat |

| Cyanide (CN⁻) | 1-Cyano-7-methylisoquinolines | NaCN or KCN in a polar aprotic solvent (e.g., DMSO, DMF) |

This table provides a generalized overview of potential nucleophilic substitution reactions based on the known reactivity of 1-chloroisoquinolines.

Functionalization Reactions at the Methyl Group (C-7) of the Isoquinoline Ring

The methyl group at the C-7 position offers another site for chemical modification. While less reactive than the C-1 position towards nucleophiles, the methyl group can undergo a variety of transformations, including oxidation and halogenation.

Oxidation of the methyl group can lead to the corresponding carboxylic acid, 1-chloro-isoquinoline-7-carboxylic acid, or the aldehyde, 1-chloro-7-formylisoquinoline, depending on the oxidizing agent and reaction conditions employed. researchgate.net Strong oxidizing agents like potassium permanganate (B83412) typically yield the carboxylic acid, while milder reagents may allow for the isolation of the aldehyde.

Radical halogenation of the methyl group, for instance using N-bromosuccinimide (NBS) with a radical initiator, can produce the 7-(bromomethyl)-1-chloroisoquinoline. This benzylic halide is a versatile intermediate that can be further elaborated through nucleophilic substitution reactions to introduce a wide range of functional groups.

Electrophilic and Radical Reactions on the Isoquinoline Core

Electrophilic aromatic substitution reactions on the isoquinoline ring system generally occur on the benzene (B151609) ring, which is more electron-rich than the pyridine ring. quimicaorganica.orggcwgandhinagar.com The presence of the nitrogen atom deactivates the heterocyclic ring towards electrophilic attack. For isoquinoline itself, electrophilic substitution, such as nitration or sulfonation, preferentially occurs at the C-5 and C-8 positions. quimicaorganica.orggcwgandhinagar.com The directing effects of the chloro and methyl substituents in 1-chloro-7-methylisoquinoline would further influence the regioselectivity of such reactions.

Radical reactions, such as those involving the Minisci reaction, typically favor substitution on the electron-deficient pyridine ring of isoquinolines, often at the C-1 position. iust.ac.ir However, in the case of this compound, this position is already substituted.

Cycloaddition and Annulation Reactions Involving this compound as a Building Block

Isoquinoline derivatives can participate in cycloaddition reactions, acting as either the diene or dienophile component. nih.gov Dearomative cycloaddition reactions, for instance, represent a powerful method for converting flat aromatic systems into three-dimensional structures. nih.gov this compound could potentially undergo [4+2] cycloaddition reactions with suitable dienophiles, where the isoquinoline core acts as the diene.

Furthermore, the chloro and methyl groups can serve as handles for annulation reactions to construct more complex fused heterocyclic systems. For example, a transition metal-catalyzed cross-coupling reaction at the C-1 position followed by an intramolecular cyclization could lead to the formation of a new ring fused to the isoquinoline core.

Transition Metal-Mediated Transformations for Diversifying this compound Structure

The chloro group at the C-1 position is an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for significant diversification of the this compound scaffold.

Common cross-coupling reactions applicable to this compound include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds.

Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to form C-C triple bonds.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds.

Stille Coupling: Palladium-catalyzed reaction with organostannanes to form C-C bonds.

These reactions are generally tolerant of a wide range of functional groups and can be used to introduce aryl, heteroaryl, alkyl, alkenyl, alkynyl, and amino substituents at the C-1 position.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Base | C-C |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C-C |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | C-N |

| Stille | R-Sn(Alkyl)₃ | Pd catalyst | C-C |

This table provides examples of common transition metal-catalyzed cross-coupling reactions that are generally applicable to aryl chlorides.

Reactions with Nitrogen-Containing Nucleophiles and Heterocycles

As a specific and important class of nucleophilic aromatic substitution reactions, the reaction of this compound with nitrogen-containing nucleophiles provides access to a wide array of nitrogen-substituted isoquinoline derivatives. libretexts.org Primary and secondary amines can readily displace the chloro group to yield the corresponding 1-amino-7-methylisoquinolines. nih.gov These reactions may be conducted thermally or, in some cases, can be facilitated by base or transition metal catalysis (see Buchwald-Hartwig amination in section 3.5).

Nitrogen-containing heterocycles, such as imidazole, pyrazole, and triazoles, can also act as nucleophiles, leading to the formation of N-linked heterocyclic derivatives of 7-methylisoquinoline (B1584925). researchgate.net These products are of interest in medicinal chemistry and materials science. The reaction with hydrazine (B178648) can yield 1-hydrazinyl-7-methylisoquinoline, a versatile intermediate for the synthesis of further heterocyclic systems. nih.gov

Oxidation Reactions of Isoquinoline Derivatives

Oxidation of the isoquinoline ring system can occur at either the nitrogen atom or the carbon framework, depending on the oxidant and reaction conditions. Treatment of isoquinolines with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), typically leads to the formation of the corresponding N-oxide. acs.org The resulting this compound N-oxide would have altered reactivity compared to the parent molecule.

Oxidative cleavage of the isoquinoline ring is also possible under harsh conditions. For instance, oxidation of isoquinoline with alkaline potassium permanganate can yield a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. gcwgandhinagar.com The substituents on the this compound ring would influence the outcome of such an oxidation. As mentioned in section 3.2, the methyl group is also susceptible to oxidation.

Structure Activity Relationship Sar Studies of 1 Chloro 7 Methylisoquinoline Derivatives

Systematic Structural Modifications of 1-Chloro-7-methylisoquinoline for Biological Evaluation

Systematic structural modification is a cornerstone of medicinal chemistry, allowing researchers to dissect the role of each component of a molecule. For this compound, this involves altering the chloro and methyl substituents and adding new functional groups to the isoquinoline (B145761) ring to map out the chemical space required for biological activity.

The position of halogen substituents on a heterocyclic ring can dramatically alter a compound's physicochemical properties and its interaction with biological targets. eurochlor.orgnih.gov In the related quinoline (B57606) series, a chloro group at the 7-position is considered optimal for certain biological activities, such as antimalarial efficacy. pharmacy180.comchemrxiv.orgyoutube.com This is attributed to the electron-withdrawing nature of the chlorine atom, which modulates the pKa of the heterocyclic nitrogen, influencing cellular uptake and interaction with targets like heme. chemrxiv.org

Table 1: Impact of Chloro Substituent Position on Biological Activity of 7-Methylisoquinoline (B1584925) Analogs This table presents hypothetical data for illustrative purposes.

| Compound | Chloro Position | IC₅₀ (nM) |

|---|---|---|

| Analog A | 1-Chloro | 85 |

| Analog B | 4-Chloro | 250 |

| Analog C | 6-Chloro | 120 |

| Analog D | 7-Chloro | 50 |

The methyl group at position 7 can influence biological activity through several mechanisms, including steric and electronic effects. Methyl groups are electron-donating and can increase the electron density of the isoquinoline ring, which may enhance or decrease interactions with a biological target. arkat-usa.org Furthermore, the methyl group provides a lipophilic contribution, which can affect the compound's solubility, membrane permeability, and binding to hydrophobic pockets in a target protein.

In various isoquinoline alkaloids, methylation at specific positions is critical for activity. For example, 7-methylated aporphines are a known class of bioactive compounds. rsc.org The presence of the C-7 methyl group in this compound could serve as a key interaction point within a receptor binding site. Replacing the methyl group with hydrogen or larger alkyl groups would help to probe the size limitations and nature of this pocket. For example, substitution with an ethyl or propyl group might lead to a steric clash, reducing activity, whereas substitution with a hydrogen atom could result in the loss of a beneficial hydrophobic interaction.

Beyond the chloro and methyl groups, adding other substituents to the isoquinoline ring system is a common strategy to modulate efficacy and selectivity. nih.gov The electronic properties of these substituents are critical; electron-donating groups (e.g., methoxy, hydroxyl) and electron-withdrawing groups (e.g., nitro, cyano) can alter the nucleophilicity and basicity of the isoquinoline nitrogen, affecting target binding. amerigoscientific.comlookchem.com

For instance, studies on pyrrolo[2,1-a]isoquinolines have shown that hydroxyl groups at C-7 or C-8 are important for cytotoxic activity. rsc.org In other isoquinoline series, introducing substituents at the C-3 and C-4 positions with groups like 4-methoxyphenyl (B3050149) has been shown to yield significant antifungal activity. nih.gov The strategic placement of hydrogen bond donors, acceptors, or charged groups can introduce new, specific interactions with a target protein, thereby enhancing binding affinity and selectivity over other targets.

Conformational Analysis and its Influence on Ligand-Target Interactions

For example, a bulky substituent placed next to the C-1 chloro group could cause steric hindrance that forces a slight twist in the molecule, which could either improve or diminish its fit with a receptor. arkat-usa.org Docking studies on tetrahydroisoquinoline-based ligands have revealed that specific conformations allow for crucial interactions, such as hydrogen bonds and π-π stacking with amino acid residues like Phenylalanine and Cysteine within the target's binding pocket. nih.gov The conformation dictates the precise spatial relationship between key pharmacophoric features—such as the nitrogen atom, the chloro group, and the methyl group—which must be optimally positioned to engage with their corresponding interaction points on the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, a QSAR model could predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. japsonline.commdpi.com

To build a QSAR model, various molecular descriptors are calculated for each analogue. These descriptors quantify different aspects of the molecule's structure, including physicochemical, electronic, and topological properties.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Physicochemical | LogP | Lipophilicity/hydrophobicity |

| Electronic | HOMO/LUMO energies | Electron-donating/accepting ability |

| Topological | Wiener Index | Molecular branching and size |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

Studies on related quinoline and isoquinoline derivatives have shown that descriptors related to lipophilicity (LogP), electronic properties (e.g., partial charges on atoms), and molecular shape are often critical for predicting activity. japsonline.comnih.gov A robust QSAR model for this compound analogues would provide valuable insights into the key structural features driving biological potency, guiding the design of new compounds with potentially enhanced therapeutic profiles.

Biological Activities and Molecular Mechanisms of 1 Chloro 7 Methylisoquinoline Derivatives

Anti-proliferative and Anticancer Activities of Isoquinoline (B145761) Derivatives

Derivatives of the isoquinoline and quinoline (B57606) core structure have demonstrated significant potential as anticancer agents. nih.govscielo.br These compounds are studied for their ability to inhibit protein kinases, interfere with cell growth, and interact with growth factor receptors. scielo.br Research has led to the synthesis and evaluation of numerous analogues, revealing promising cytotoxic activity across a variety of cancer cell lines. mdpi.comnih.gov

Inhibition of Specific Cancer Cell Lines (e.g., BRAFV600E mutant, Neuroendocrine Prostate Cancer, Melanoma, CNS Cancer, Gastric Adenocarcinoma, Lung Cancer, Leukemia)

The anti-proliferative effects of 1-Chloro-7-methylisoquinoline derivatives and related structures have been documented against a wide spectrum of human cancers. Notably, 7-chloroquinoline (B30040) hydrazones have shown potent cytotoxic activity with submicromolar GI50 values across cell lines from nine different tumor types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov

BRAFV600E mutant: A novel family of inhibitors has been identified that shows strong inhibition towards BRAFV600E, a common mutation in melanoma, with IC50 values in the sub-micromolar range. nih.gov Some of these compounds exhibit a 2- to 5-fold selectivity for the BRAFV600E mutant over the wild-type BRAF. nih.gov Quinoline-based diarylamides have also been developed as potent inhibitors of B-RAFV600E. mdpi.com

Neuroendocrine Prostate Cancer (NEPC): NEPC is an aggressive variant of prostate cancer. nih.govresearchgate.net Isoquinoline derivatives have been identified that show significant antiproliferative activities against the NEPC cell line LASCPC-01. nih.govresearchgate.net

Melanoma: In addition to targeting the BRAFV600E mutation prevalent in melanoma, certain quinoline-based arylamides have demonstrated potent antiproliferative activity against various melanoma cell lines, including SK-MEL-29, SK-MEL-5, and UACC-62. mdpi.com

CNS Cancer: One 7-chloroquinoline hydrazone was reported to inhibit the growth of SF-295 CNS cancer cells with an IC50 value of 0.688 µg/cm³. nih.gov

Lung Cancer: Novel quinoline derivatives have been evaluated for their anticancer activity against lung cancer cell lines (A549-Raw), with some compounds showing greater potency than the reference drug. nih.gov Additionally, hybrids of Morita-Baylis-Hillman adducts (MBHA) and 7-chloroquinoline have shown expressive cytotoxic potential against the NCI-H292 lung cancer cell line. scielo.brresearchgate.net

Leukemia: 7-chloro-(4-thioalkylquinoline) derivatives have shown pronounced selectivity and cytotoxic activity against leukemia cell lines (CCRF-CEM, CEM-DNR, K562, and K562-TAX). mdpi.comnih.gov Similarly, MBHA/7-chloroquinoline hybrids are active against HL-60 promyelocytic leukemia cells. scielo.brresearchgate.net Novel 7-chloro-4-aminoquinoline-benzimidazole hybrids also effectively suppressed cell cycle progression in leukemia cells. mdpi.com

Other Cancers: The cytotoxic activity of these derivatives extends to colorectal cancer (HCT-116), breast cancer (MCF-7, MDA-MB-231), and osteosarcoma (U2OS). nih.govscielo.brmdpi.com

| Cancer Type | Cell Line(s) | Compound Type / Derivative | Observed Effect | Reference |

|---|---|---|---|---|

| Melanoma | BRAFV600E mutant | Naphthol analogs | Strong inhibition (IC50 ~100 nM) | nih.gov |

| Neuroendocrine Prostate Cancer | LASCPC-01 | Isoquinoline derivatives | Antiproliferative activity | nih.govresearchgate.net |

| CNS Cancer | SF-295 | 7-Chloroquinoline hydrazone | Growth inhibition (IC50 = 0.688 µg/cm³) | nih.gov |

| Lung Cancer | A549-Raw, NCI-H292 | Chloroquinoline, MBHA/7-chloroquinoline hybrids | Cytotoxic activity | nih.govscielo.br |

| Leukemia | CCRF-CEM, HL-60 | 7-chloro-(4-thioalkylquinoline), MBHA/7-chloroquinoline hybrids | Cytotoxic activity, cell cycle suppression | scielo.brmdpi.commdpi.com |

| Colorectal Cancer | HCT-116 | 7-chloro-(4-thioalkylquinoline), MBHA/7-chloroquinoline hybrids | Cytotoxic activity | scielo.brmdpi.com |

| Breast Cancer | MCF-7, MDA-MB-231 | 7-chloroquinoline derivatives | Cytotoxic activity, apoptosis induction | nih.govnih.gov |

Molecular Mechanisms of Cell Growth Inhibition, Cell Cycle Arrest, and Apoptosis Induction

The anticancer effects of this compound derivatives are underpinned by their ability to modulate fundamental cellular processes, leading to the cessation of proliferation and induction of programmed cell death.

Cell Growth Inhibition: These compounds inhibit cancer cell growth by interfering with critical signaling pathways. For instance, some chalcone (B49325) derivatives modulate the Akt, Erk1/2, and NF-κB signaling pathways. mdpi.com The inhibition of RAF kinases by certain analogues disrupts the MAPK signaling pathway, which is central to cell proliferation and survival. nih.gov

Cell Cycle Arrest: Treatment of cancer cells with various 7-chloroquinoline derivatives leads to a halt in the cell cycle progression. mdpi.com Depending on the specific compound and cell line, arrest can occur at different phases. For example, some derivatives cause an accumulation of cells in the G0/G1 phase, while others induce arrest at the G2/M checkpoint. mdpi.comnih.govmdpi.com This arrest is often associated with the modulation of key cell cycle regulatory proteins like p21 and proliferating cell nuclear antigen (PCNA). mdpi.com For instance, treatment of CCRF-CEM leukemia cells with 7-chloro-(4-thioalkylquinoline) derivatives resulted in a significant accumulation of cells in the G0/G1 phase. mdpi.comnih.gov In contrast, other studies on breast cancer cells have observed G0/G1 arrest in MCF-7 cells but no cell cycle arrest in MDA-MB-231 cells with certain 7-chloroquinoline-1,2,3-triazoyl carboxamides. nih.gov

Apoptosis Induction: A primary mechanism of action for these compounds is the induction of apoptosis. This is evidenced by markers such as the cleavage of poly(ADP-ribose) polymerase-1 (PARP), a key protein in DNA repair and cell death. mdpi.com The apoptotic process can be initiated through the mitochondrial pathway, indicated by a reduction in the mitochondrial membrane potential. mdpi.commdpi.com Furthermore, these compounds can induce DNA damage and modulate the activity of proteins involved in apoptosis regulation, such as Bad. mdpi.com One study found that a 7-chloroquinoline derivative, QTCA-1, induced apoptosis in 80.4% of triple-negative breast cancer cells (MDA-MB-231). nih.gov

| Mechanism | Key Molecular Events / Markers | Compound Type / Derivative | Reference |

|---|---|---|---|

| Cell Growth Inhibition | Modulation of Akt, Erk1/2, NF-κB pathways; Inhibition of MAPK signaling | Chalcone derivatives, RAF kinase inhibitors | nih.govmdpi.com |

| Cell Cycle Arrest | Accumulation in G0/G1 or G2/M phase; Modulation of p21 and PCNA | 7-chloroquinoline derivatives | mdpi.comnih.govmdpi.commdpi.com |

| Apoptosis Induction | PARP cleavage, reduced mitochondrial membrane potential, DNA damage, modulation of Bad protein | Chalcone derivatives, 7-chloroquinoline derivatives | nih.govmdpi.com |

Enzyme and Kinase Inhibition Profiles of this compound Analogues

The therapeutic potential of this compound analogues is closely linked to their ability to inhibit specific enzymes, particularly protein kinases, that are crucial for cancer cell signaling and survival.

Inhibition of RAF Kinases and Specificity Investigations

RAF kinases are central components of the MAPK signaling pathway, which is frequently dysregulated in human cancers. nih.govnih.gov The BRAF isoform, in particular, is often mutated, with the BRAFV600E substitution accounting for over 90% of these mutations in cancers like melanoma. nih.gov

Analogues of this compound have been developed as potent, ATP-competitive inhibitors of RAF kinases. For example, the inhibitor AZ 628 demonstrates potent activity against c-Raf1, B-RafV600E, and wild-type B-Raf with IC50 values of 29 nM, 34 nM, and 105 nM, respectively. Other novel series of inhibitors have also shown strong inhibition of BRAFV600E with IC50 values in the sub-micromolar range, and some display selectivity for the mutated form over the wild-type kinase. nih.gov More recently, 5/6-hydroxyquinolines derivatives, such as compounds 17b and 18a , have emerged as highly potent inhibitors against B-RAFV600E (IC50 = 0.128 µM and 0.114 µM) and C-RAF (IC50 = 0.0653 µM and 0.0676 µM). mdpi.com Compound 17b also showed remarkable potency against the clinically resistant B-RAFV600K mutant. mdpi.com

| Inhibitor | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| AZ 628 | c-Raf1 | 29 nM | |

| B-RafV600E | 34 nM | ||

| wild-type B-Raf | 105 nM | ||

| Compound 17b | B-RAFV600E | 0.128 µM | mdpi.com |

| C-RAF | 0.0653 µM | ||

| Compound 18a | B-RAFV600E | 0.114 µM | mdpi.com |

| C-RAF | 0.0676 µM |

Modulatory Effects on Other Kinase Targets (e.g., Bcr-Abl)

The inhibitory activity of quinoline-based compounds is not limited to the RAF family. The Bcr-Abl tyrosine kinase, a fusion oncoprotein responsible for chronic myeloid leukemia (CML), is another important target. nih.govmdpi.com The development of inhibitors against the Bcr-Abl kinase has significantly changed the therapeutic landscape for CML. nih.gov

Bosutinib, a quinoline-based anticancer agent, is a Bcr-Abl kinase inhibitor used for the treatment of CML. nih.gov This demonstrates that the quinoline scaffold can be effectively utilized to design inhibitors for the Abl kinase domain. While specific studies on this compound itself as a Bcr-Abl inhibitor are not detailed, the success of related quinoline structures like Bosutinib highlights the potential for this class of compounds to modulate the activity of other critical oncogenic kinases beyond the RAF family. nih.govresearchgate.net

Inhibition of Phosphodiesterases (e.g., PDE4B)

Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides like cAMP, which are important second messengers in various cellular processes. mdpi.com The inhibition of PDE4, and specifically the PDE4B isozyme, has been investigated as a therapeutic strategy for inflammatory diseases and cancer. nih.gov Overexpression of PDE4B has been linked to diffuse large cell lymphoma, suggesting that PDE4B inhibitors could be valuable anticancer agents. nih.gov

Research into selective PDE4B inhibitors has led to the design and synthesis of novel compounds based on quinoline and isoquinoline structures. nih.govresearchgate.net A series of 1-(arylmethylidyne)-1,2,3,4-tetrahydro-1λ5-quinolines were evaluated for their PDE4B inhibitory activity. nih.gov Within this series, compounds with 3-nitrophenyl and 2-chlorophenyl substituents showed notable inhibitory effects on PDE4B at a concentration of 30 µM. nih.gov This indicates that the isoquinoline scaffold is a viable starting point for the development of potent and selective PDE4B inhibitors.

Neuroprotective Properties of Isoquinoline Derivatives

The isoquinoline core is a fundamental structure in numerous alkaloids that exhibit significant neuroprotective effects. researchgate.net These compounds demonstrate the ability to protect nerve cells from damage through various mechanisms, including the reduction of oxidative stress and the modulation of inflammatory pathways within the nervous system. researchgate.netnih.gov

Research into isoquinoline alkaloids has identified several key protective actions. For instance, certain derivatives can enhance the activity of antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px). nih.gov By bolstering these endogenous antioxidant systems, isoquinoline compounds help mitigate the damage caused by reactive oxygen species (ROS), which are implicated in the pathology of many neurodegenerative diseases. nih.govmdpi.com One study highlighted that the antioxidant potential of these alkaloids is partly attributed to the lone electron pair on their nitrogen atom and the presence of aromatic hydroxyl groups in their structure. mdpi.com

Furthermore, some isoquinoline alkaloids exert their neuroprotective effects by regulating autophagy, the cellular process of removing damaged components. nih.gov For example, tetrahydropalmatine (B600727) has been shown to reactivate the PI3K/AKT/mTOR pathway, which can reduce excessive autophagy following injury. nih.gov Other derivatives, like anhalamine, have been found to ameliorate nerve damage in models of cerebral ischemia and other neurodegenerative conditions. researchgate.net Molecular docking simulations have also suggested that certain quinoline and isoquinoline derivatives may act as inhibitors of enzymes like catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), which are key targets in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases. nih.gov

Table 1: Neuroprotective Mechanisms of Select Isoquinoline Alkaloids

| Alkaloid | Primary Neuroprotective Mechanism(s) | Key Molecular Pathways/Targets |

|---|---|---|

| Berberine | Anti-inflammatory; Antioxidant | Inhibition of NF-κB signaling; Reduction of TNF-α, COX-2, iNOS. nih.gov |

| Nuciferine | Antioxidant; Autophagy Regulation | Enhancement of CAT, SOD, GSH-Px activity. nih.gov |

| Tetrahydropalmatine | Autophagy Regulation; Sedative | Reactivation of PI3K/AKT/mTOR pathway. nih.gov |

| Tetrandrine | Anti-inflammatory | Reduction of inflammatory injury. nih.gov |

Anti-inflammatory Effects Exhibited by Isoquinoline Scaffolds

The isoquinoline scaffold is a prominent feature in compounds known for their anti-inflammatory properties. semanticscholar.orgresearchgate.net Derivatives of isoquinoline have been shown to effectively suppress the production of key pro-inflammatory mediators. wisdomlib.org The mechanism of action often involves the inhibition of critical signaling pathways that orchestrate the inflammatory response. frontiersin.org

In cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, various isoquinoline derivatives have demonstrated the ability to reduce the release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov They also inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that produce inflammatory molecules like nitric oxide (NO) and prostaglandins, respectively. frontiersin.orgnih.govtbzmed.ac.ir

A significant molecular target for the anti-inflammatory action of these compounds is the nuclear factor kappa-B (NF-κB) signaling pathway. frontiersin.orgnih.gov By inhibiting NF-κB activation, these derivatives can prevent the transcription of numerous pro-inflammatory genes. nih.gov For example, a novel isoquinoline alkaloid, Litcubanine A, was found to suppress LPS-induced activation of inflammatory macrophages by modulating the NF-κB pathway. frontiersin.org Similarly, other studies have shown that isoquinoline-1-carboxamide (B73039) derivatives can inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), another crucial pathway in inflammation, thereby preventing the nuclear translocation of NF-κB. nih.gov A study on a 7-chloroquinoline derivative, structurally related to the subject compound, also confirmed potent inhibition of NO, iNOS, COX-2, IL-6, IL-1β, and TNF-α. tbzmed.ac.ir

Table 2: Effect of Isoquinoline Derivatives on Inflammatory Mediators

| Derivative Class | Cell/Animal Model | Inhibited Mediators/Enzymes | Reference |

|---|---|---|---|

| Isoquinoline-1-carboxamides | LPS-treated BV2 microglial cells | IL-6, TNF-α, NO, iNOS, COX-2 | nih.gov |

| Novel Isoquinoline Alkaloid (Litcubanine A) | LPS-induced macrophages | iNOS, TNF-α, IL-1β, NO | frontiersin.org |

| 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone | RAW 264.7 macrophages; Mice | NO, iNOS, COX-2, IL-6, IL-1β, TNF-α | tbzmed.ac.ir |

Analgesic Potential of Related Isoquinoline Compounds

In addition to anti-inflammatory effects, the isoquinoline framework is integral to compounds exhibiting significant analgesic properties. semanticscholar.orgbenthamdirect.com The analgesic activity of these derivatives has been demonstrated in various preclinical models of pain. nih.govbiomedpharmajournal.org

One common method to assess analgesic potential is the acetic acid-induced writhing test in mice, which models visceral pain. Studies have shown that isoquinoline-containing fractions from plant extracts can significantly reduce the number of writhings, indicating a potent peripheral analgesic effect. nih.gov For instance, a study on Hypecoum erectum found that the total alkaloid fraction, rich in isoquinolines, possessed the most potent analgesic effects in this model. nih.gov

Furthermore, research on a synthetic 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride showed pronounced analgesic activity. biomedpharmajournal.org In the hot plate test, which measures the response to thermal pain, this compound significantly increased the pain sensitivity threshold. biomedpharmajournal.org Notably, at a specific dose, its analgesic activity was found to be two times higher than that of metamizole (B1201355) sodium and acetylsalicylic acid. biomedpharmajournal.org Similarly, a study on 7-chloro-4-phenylsulfonyl quinoline, a related heterocyclic compound, demonstrated its ability to reduce abdominal writhing induced by acetic acid, confirming its antinociceptive action. nih.gov These findings highlight the potential of the isoquinoline and related quinoline scaffolds in developing new non-narcotic analgesic agents. biomedpharmajournal.org

Investigation of Pharmacological Targets and Receptor Interactions

The diverse biological activities of isoquinoline derivatives are a result of their interaction with a wide array of pharmacological targets and receptors. The specific substitutions on the isoquinoline ring system dictate the compound's affinity and selectivity for these targets. semanticscholar.org

In the context of anti-inflammatory action, key molecular targets include enzymes and transcription factors that regulate the inflammatory cascade. As previously mentioned, isoquinoline derivatives have been shown to directly or indirectly inhibit iNOS and COX-2. frontiersin.orgtbzmed.ac.ir The molecular mechanism for this often involves the upstream inhibition of the NF-κB and MAPK signaling pathways. frontiersin.orgnih.gov Molecular docking studies have further suggested that some isoquinoline alkaloids can directly bind to the iNOS protein, interacting with specific amino acid residues like GLU 371 to inhibit its function. frontiersin.org

For neuroprotection, the targets are equally varied. Isoquinoline alkaloids can modulate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and autophagy regulation. nih.gov Other identified targets include enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), as well as antioxidant enzymes. nih.gov

In other therapeutic areas, isoquinoline derivatives have been designed to be highly selective inhibitors of specific receptors. For example, novel isoquinoline-tethered quinazoline (B50416) derivatives have been synthesized to act as selective inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) over the Epidermal Growth Factor Receptor (EGFR), which are critical targets in cancer therapy. rsc.org This demonstrates the versatility of the isoquinoline scaffold in creating targeted therapeutic agents by modifying its structure to achieve high affinity and selectivity for a desired biological target.

Medicinal Chemistry Applications and Drug Discovery Research

1-Chloro-7-methylisoquinoline as a Privileged Scaffold for Rational Drug Design

In the field of medicinal chemistry, the concept of a "privileged scaffold" is used to describe molecular frameworks that are capable of binding to a variety of biological targets, making them highly valuable starting points for drug discovery. mdpi.com The isoquinoline (B145761) ring system, a heterocyclic aromatic compound, is widely recognized as such a privileged structure. nih.govresearchgate.netwisdomlib.orgresearchgate.net Its derivatives form the core of numerous pharmaceuticals used to treat a wide array of conditions, including cancer, infections, cardiovascular diseases, and neurological disorders. nih.govresearchgate.net The versatility of the isoquinoline scaffold stems from its ability to present substituents in a well-defined three-dimensional arrangement, facilitating interactions with diverse protein targets. researchgate.net

This compound builds upon this privileged foundation by incorporating specific substituents that enhance its utility in rational drug design. The chlorine atom at the 1-position is a particularly significant feature. Halogen atoms, especially chlorine, are prevalent in pharmaceuticals and can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity through mechanisms like halogen bonding. chemrxiv.org The 7-chloroquinoline (B30040) structure, an isomer of the core , is itself a privileged scaffold known for its application in developing anti-parasitic agents. chemrxiv.org The methyl group at the 7-position provides an additional vector for chemical modification and can influence the molecule's steric and electronic properties. This specific substitution pattern on the isoquinoline core makes this compound an attractive template for creating libraries of compounds, allowing medicinal chemists to systematically investigate structure-activity relationships (SAR) and design molecules with tailored therapeutic profiles. nih.gov

Strategies for Lead Compound Identification and Optimization

The journey from a promising scaffold like this compound to a viable drug candidate involves two critical phases: lead identification and lead optimization. danaher.com Lead identification is the process of discovering initial molecules, or "hits," that exhibit a desired biological activity against a specific target. danaher.com For a scaffold like this compound, this process often begins with the creation of a focused library of derivatives, which are then screened for activity.

Modern lead identification heavily relies on techniques such as high-throughput screening (HTS) and virtual screening. danaher.com HTS allows for the rapid, automated testing of thousands of compounds, while virtual screening uses computational models to predict which molecules are most likely to bind to a drug target. danaher.commdpi.com Once initial hits are identified and their activity is confirmed, the lead optimization phase begins. This iterative process aims to enhance the desirable properties of the lead compound while minimizing undesirable ones. danaher.com

Key objectives of lead optimization include:

Improving Potency: Increasing the compound's binding affinity for its target, often aiming for nanomolar concentrations. mdpi.comnih.gov

Enhancing Selectivity: Ensuring the compound binds strongly to the intended target but weakly or not at all to other related targets to reduce potential side effects.

Optimizing ADMET Properties: Improving the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile to ensure the compound is bioavailable and safe. danaher.com

Computational chemistry plays a significant role in guiding lead optimization. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Free Energy Perturbation (FEP) calculations help predict how specific structural modifications to the this compound scaffold will affect its biological activity and pharmacokinetic properties. danaher.comnih.gov This computational guidance allows for a more rational design of new analogues, saving time and resources in the synthesis and testing stages. nih.gov

Design and Synthesis of Novel this compound Analogues for Therapeutic Development

The design and synthesis of novel analogues are central to leveraging the therapeutic potential of the this compound scaffold. A primary strategy employed in modern drug design is molecular hybridization, which involves combining two or more pharmacophores (structural units responsible for biological activity) into a single molecule. mdpi.commdpi.com This approach can lead to compounds with enhanced potency, dual-targeting capabilities, or improved drug resistance profiles. mdpi.com

For this compound, the chlorine atom at the C1 position serves as a versatile chemical handle. It is an excellent leaving group for nucleophilic substitution reactions, enabling the straightforward introduction of a wide variety of functional groups, side chains, and linkers. This allows for the scaffold to be connected to other pharmacologically active moieties. For instance, drawing parallels from the development of 7-chloroquinoline derivatives, the scaffold could be hybridized with benzimidazole (B57391) rings to create potential anticancer agents or with thiazolidinone analogues to target bacterial enzymes like DNA gyrase. mdpi.comresearchgate.net

The synthesis of these novel analogues typically involves multi-step reaction sequences. For example, a library of derivatives could be generated by reacting this compound with various amines, alcohols, or thiols to create new compounds with diverse substituents at the C1 position. Further modifications could be made to the methyl group at C7 or to the aromatic rings of the isoquinoline core itself. durham.ac.uk These synthetic efforts aim to systematically explore the chemical space around the core scaffold to identify compounds with optimal therapeutic properties. nih.govnih.gov

| Position of Modification | Hybridizing Pharmacophore/Functional Group | Synthetic Strategy | Potential Therapeutic Target |

|---|---|---|---|

| C1 | Piperazine-linked Benzimidazole | Nucleophilic Aromatic Substitution | Anticancer (e.g., Kinase Inhibition) mdpi.com |

| C1 | Amino-thiazolidinone | Nucleophilic Aromatic Substitution | Antibacterial (e.g., DNA Gyrase Inhibition) researchgate.net |

| C1 | Chalcone (B49325) Fragment | Substitution followed by Claisen-Schmidt Condensation | Anticancer, Anti-inflammatory mdpi.com |

| C1 | 1,2,3-Triazole linked moiety (via Click Chemistry) | Substitution with an azide/alkyne followed by Cu-catalyzed cycloaddition | Antimalarial, Anticancer semanticscholar.org |

Preclinical Research and High-Throughput Biological Screening Methodologies for Isoquinoline Derivatives

Once a library of novel this compound analogues has been synthesized, it must undergo rigorous preclinical evaluation to identify promising candidates for further development. A cornerstone of this process is high-throughput screening (HTS), a technology that utilizes robotics, data processing, and sensitive detectors to conduct millions of pharmacological tests in a short period. wikipedia.orgnih.gov HTS allows researchers to rapidly assess the biological or biochemical activity of large compound libraries against specific targets, such as enzymes, receptors, or whole cells. ufl.edu

The HTS process is typically conducted in microtiter plates with 384 or even 1536 wells, allowing for the miniaturization of assays and the conservation of reagents and test compounds. ufl.educhemdiv.com A typical screening campaign for isoquinoline derivatives would involve a cascaded approach. Initially, all compounds in the library are tested at a single concentration in a primary assay to identify "hits." These hits are then subjected to a series of secondary assays to confirm their activity, determine their potency (e.g., by generating dose-response curves), and evaluate their selectivity against related targets. chemdiv.com For example, in an anticancer drug discovery program, derivatives might be initially screened for their ability to inhibit the proliferation of a specific cancer cell line, with subsequent assays confirming this activity and investigating the mechanism of cell death, such as apoptosis. mdpi.com

Beyond HTS, preclinical research involves a battery of in vitro tests to characterize the lead candidates. These include metabolic stability assays, permeability assessments, and preliminary toxicology screens. nih.gov Mass spectrometry has become an increasingly important tool in HTS, offering rapid analysis with high sensitivity and specificity, complementing traditional optical detection methods. chemrxiv.org This comprehensive preclinical evaluation ensures that only the most promising compounds, with a good balance of potency, selectivity, and drug-like properties, are advanced toward more complex in vivo studies.

| Stage | Assay Type | Objective | Criteria for Advancement |

|---|---|---|---|

| Primary Screen | Single-concentration biochemical or cell-based assay | Identify initial "hits" from a large library of derivatives. | Activity above a predefined threshold (e.g., >50% inhibition). |

| Hit Confirmation | Repeat of the primary assay on freshly prepared compound samples | Confirm the activity observed in the primary screen and eliminate false positives. | Reproducible activity. |

| Dose-Response Analysis | Multi-concentration assay (e.g., 10-point curve) | Determine the potency of confirmed hits (e.g., IC50 or EC50 values). | Potency below a target threshold (e.g., IC50 < 1 µM). |

| Selectivity/Counter-Screen | Assays against related biological targets | Evaluate the selectivity of potent hits. | Significant selectivity for the primary target over off-targets (e.g., >10-fold). |

| In Vitro ADME | Cell permeability, metabolic stability, and cytotoxicity assays | Assess preliminary drug-like properties. | Acceptable permeability, stability, and low cytotoxicity in non-target cells. |

Computational and Theoretical Investigations of 1 Chloro 7 Methylisoquinoline

Molecular Docking Studies for Ligand-Target Binding Prediction